Benz(a)anthracene-d16, 7,12-dimethyl-
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Overview
Description
Benz(a)anthracene-d16, 7,12-dimethyl-: is a polycyclic aromatic hydrocarbon with the molecular formula C20H16 and a molecular weight of 256.3410 g/mol . This compound is known for its potent carcinogenic properties and is widely used in scientific research, particularly in studies related to cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene-d16, 7,12-dimethyl- typically involves the alkylation of benz(a)anthracene with methyl groups at the 7 and 12 positions. This can be achieved through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as catalysts .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Benz(a)anthracene-d16, 7,12-dimethyl- is used as a model compound in studies of polycyclic aromatic hydrocarbons and their chemical behavior .
Biology: The compound is employed in research to understand the biological effects of carcinogens and their interactions with cellular components .
Medicine: In medical research, Benz(a)anthracene-d16, 7,12-dimethyl- is used to study the mechanisms of cancer development and to test the efficacy of anti-carcinogenic agents .
Industry: While its industrial applications are limited due to its carcinogenic nature, it is used in controlled environments for research purposes .
Mechanism of Action
Benz(a)anthracene-d16, 7,12-dimethyl- exerts its effects through the formation of reactive metabolites that bind covalently to DNA, leading to mutations and ultimately cancer . The compound is metabolized by cytochrome P450 enzymes to form diol epoxides, which are the ultimate carcinogenic species .
Comparison with Similar Compounds
Benz(a)anthracene: The parent compound without methyl groups.
7,12-Dimethylbenz(a)anthracene: A closely related compound with similar carcinogenic properties.
9,10-Dimethylbenz(a)anthracene: Another methylated derivative with distinct biological effects.
Uniqueness: Benz(a)anthracene-d16, 7,12-dimethyl- is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity .
Properties
CAS No. |
32976-87-7 |
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Molecular Formula |
C20H16 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1,2,3,4,5,6,8,9,10,11-decadeuterio-7,12-bis(trideuteriomethyl)benzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-16-8-5-6-9-17(16)14(2)20-18(13)12-11-15-7-3-4-10-19(15)20/h3-12H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
InChI Key |
ARSRBNBHOADGJU-QRHMKPRTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C4=C(C(=C(C(=C4C(=C32)C([2H])([2H])[2H])[2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C14)C |
Origin of Product |
United States |
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